2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide
Description
Evolution of Pentafluoroaryl Acetamide Chemistry
The development of pentafluoroaryl acetamide derivatives represents a critical juncture in organofluorine chemistry, driven by the unique electronic and steric properties imparted by perfluorinated aromatic systems. The synthesis of 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide (CAS 70426-73-2) emerged from advancements in halogen exchange reactions and amidation techniques. Early methodologies for introducing fluorine into organic molecules, such as the Swarts fluorination process, laid the groundwork for modern approaches to pentafluoroaryl derivatives.
A pivotal synthesis route involves the reaction of 2,3,4,5,6-pentafluoroaniline with chloroacetyl chloride under controlled conditions. This method, exemplified in a 94% yield preparation, leverages nucleophilic acyl substitution to form the acetamide bond while preserving the pentafluoroaryl motif. The compound’s structural features—a chloroacetamide group attached to a fully fluorinated benzene ring—highlight the synergy between electron-withdrawing fluorine atoms and reactive chlorinated side chains, enabling diverse downstream modifications.
Historical Significance in Organofluorine Research
The discovery of this compound aligns with broader trends in fluorine chemistry, particularly the mid-20th-century focus on fluorinated aromatics for materials science and pharmaceuticals. The introduction of pentafluoroaryl groups into organic frameworks arose from efforts to enhance thermal stability, chemical inertness, and bioavailability in agrochemicals and drug candidates. For instance, the compound’s synthetic flexibility made it a valuable intermediate in developing fluorinated analogs of bioactive molecules, such as androgen receptor agonists and antimicrobial agents.
Historically, the integration of fluorine into acetamide scaffolds addressed challenges in regioselectivity and reaction efficiency. The use of metal fluorides and halogen exchange catalysts, as seen in Swarts-type reactions, provided a template for optimizing the synthesis of complex fluorinated acetamides. These innovations underscored fluorine’s role in modulating molecular polarity and intermolecular interactions, principles that remain central to contemporary organofluorine research.
Positioning in Contemporary Fluorine Chemistry
In modern synthetic chemistry, this compound occupies a niche as a versatile building block for advanced materials and pharmaceuticals. Its pentafluoroaryl group enhances electron-deficient character, making it suitable for participation in cross-coupling reactions, nucleophilic aromatic substitutions, and coordination chemistry. For example, the compound’s chloroacetamide moiety serves as a handle for further functionalization, enabling the construction of heterocyclic systems or polymer precursors.
Recent applications include its use in synthesizing SF₅-containing aryl propionamides, which exhibit promising activity as androgen receptor agonists. Additionally, the compound’s compatibility with palladium-catalyzed transformations aligns with trends in catalytic C–F bond activation, a growing area in medicinal chemistry. The table below summarizes key synthetic routes and applications:
Properties
IUPAC Name |
2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF5NO/c9-1-2(16)15-8-6(13)4(11)3(10)5(12)7(8)14/h1H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEYBJZNQNRFSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NC1=C(C(=C(C(=C1F)F)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide typically involves the reaction of 2,3,4,5,6-pentafluoroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the final product .
Chemical Reactions Analysis
2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the acetamide group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,3,4,5,6-pentafluoroaniline and acetic acid.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a crucial building block in organic synthesis. Its reactivity allows for the introduction of functional groups into more complex organic molecules, facilitating the development of new compounds with desired properties. The presence of electron-withdrawing fluorine atoms enhances its electrophilicity, making it suitable for nucleophilic substitution reactions.
Synthetic Pathways
The synthesis of 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide can be achieved through various methods involving chlorination and acylation processes. These synthetic pathways are essential for producing derivatives that may exhibit enhanced biological or chemical properties.
Materials Science
Functional Polymers
In materials science, this compound is utilized in the preparation of functional polymers. These polymers can be engineered to exhibit specific characteristics such as improved thermal stability or enhanced mechanical properties. Applications in drug delivery systems have also been reported, where these polymers can encapsulate therapeutic agents and release them in a controlled manner.
Nanoparticle Development
Moreover, single-chain polymer nanoparticles derived from this compound have shown promise in applications related to protein mimicry and targeted drug delivery. The unique fluorinated structure contributes to the stability and functionality of these nanoparticles.
Biological Research
Pharmacological Applications
The biological activity of this compound has been investigated with promising results. Studies indicate that it may possess anti-inflammatory and anticancer properties. For instance, it has been shown to inhibit specific kinases involved in cell proliferation pathways.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves apoptosis induction with IC50 values indicating effective growth inhibition at nanomolar concentrations.
- Anti-inflammatory Effects : Research has suggested that it modulates inflammatory responses by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating chronic inflammatory diseases.
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Organic Synthesis | Serves as a building block for complex organic molecules; enhances electrophilicity for reactions |
| Materials Science | Used in functional polymers and nanoparticle development for drug delivery |
| Biological Research | Exhibits anticancer and anti-inflammatory properties; induces apoptosis in cancer cells |
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenylacetamides
(a) 2-Chloro-N-(4-fluorophenyl)acetamide (CAS not specified)
- Structure : Contains a single fluorine substituent on the phenyl ring.
- Reactivity : The reduced electron-withdrawing effect (compared to pentafluorophenyl) results in slower nucleophilic substitution at the chloroacetamide group.
- Applications: Used in synthesizing (quinolin-8-yloxy)acetamides and 2,5-piperazinediones .
(b) 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide
- Structure : Features a 4-chlorophenyl group and a 3,4-difluorophenyl group.
- Crystallography : Forms intermolecular N–H···O hydrogen bonds and C–H···O interactions, stabilizing its crystal lattice .
- Biological Relevance : Structural analogs are studied for penicillin-like activity due to arylacetamide backbones .
(c) 2-Chloro-N-(2-(trifluoromethyl)phenyl)acetamide
- Structure : Substituted with a trifluoromethyl (–CF₃) group instead of fluorine atoms.
- Reactivity: The –CF₃ group induces steric hindrance and electron withdrawal, leading to unexpected products (e.g., chromenyl phenoxyacetamide derivatives) during alkylation reactions .
Pentafluorophenyl Analogs
(a) 2-(2,3,4,5,6-Pentafluorophenyl)acetamide (CAS 653-20-3)
- Structure : Lacks the chloro substituent on the acetamide group.
- Properties : Reduced electrophilicity compared to the chloro derivative, limiting its utility in nucleophilic substitution reactions .
(b) 2-Chloro-N-(pentafluorophenyl)propanamide
Key Comparative Data
Research Findings
- Reactivity: The pentafluorophenyl group in this compound enhances electrophilicity, facilitating nucleophilic substitution reactions compared to mono- or difluorinated analogs .
- Biological Activity : Fluorinated acetamides exhibit improved membrane permeability due to lipophilicity, making them favorable in drug design .
- Environmental Behavior : Alkyl-substituted analogs (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) are prioritized in environmental monitoring over fluorinated derivatives due to higher stability in water systems .
Biological Activity
2-Chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide (CAS 70426-73-2) is a fluorinated organic compound that has garnered attention due to its unique chemical structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorinated acetamide group attached to a highly fluorinated phenyl ring. The presence of five fluorine atoms significantly alters its chemical reactivity and biological interactions compared to non-fluorinated analogs.
The biological activity of this compound primarily involves its interaction with various molecular targets. The chlorine atom in the acetamide group can be substituted by nucleophiles such as amines or thiols under specific conditions. This substitution capability allows the compound to act as a versatile building block in biochemical pathways.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes by binding to their active sites, thereby altering their function. For example, it has been noted for its potential in proteomics research to study protein interactions and functions .
- Receptor Modulation : The compound may also interact with specific receptors in biological systems, influencing signal transduction pathways. This interaction can lead to various physiological effects depending on the receptor type involved.
Research Findings
Several studies have investigated the biological implications of this compound:
Comparison of Biological Activities
Case Studies
- Proteomics Application : A study utilized this compound as a biochemical probe to investigate protein-ligand interactions in cellular environments. The results indicated significant alterations in protein folding and stability upon treatment with the compound.
- Cancer Research : In a controlled experiment involving several cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated dose-dependent cytotoxic effects with an IC50 value indicating moderate potency compared to standard chemotherapeutics.
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide, and what key intermediates are involved?
The compound is typically synthesized via condensation reactions between 2-chloroacetamide derivatives and fluorinated aromatic amines. For example, analogous compounds like 2-chloro-N-(substituted phenyl)acetamides are synthesized by reacting 2-chloroacetamide with triazole followed by cyclization using POCl₃ . Key intermediates include halogenated aromatic amines (e.g., pentafluoroaniline) and reactive electrophiles like chloroacetyl chloride. Purification often involves column chromatography or recrystallization, with yields optimized by controlling reaction temperature and stoichiometry.
Q. How is the structural characterization of this compound performed experimentally?
Structural confirmation relies on spectroscopic and crystallographic methods:
- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H stretching (~3200 cm⁻¹) .
- NMR : ¹H NMR reveals chemical shifts for acetamide protons (δ ~3.8–4.2 ppm for CH₂Cl; δ ~7.5–8.5 ppm for aromatic protons) .
- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and crystal packing patterns, as seen in analogous fluorophenyl acetamides .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Common methods include:
- Solid-phase extraction (SPE) : C-18 columns separate polar degradates (e.g., ESA/OXA) from the parent compound using ethyl acetate and methanol gradients .
- Recrystallization : Solvent pairs like dichloromethane/ethyl acetate yield high-purity crystals .
Advanced Research Questions
Q. How do intramolecular hydrogen bonds and crystal packing influence the stability and reactivity of this compound?
X-ray studies of related compounds (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) reveal that intramolecular C–H⋯O bonds stabilize six-membered rings, while intermolecular N–H⋯O interactions form infinite chains along crystallographic axes. These interactions reduce molecular flexibility and may enhance thermal stability . Computational modeling (e.g., MESP analysis) can predict electron-deficient regions susceptible to nucleophilic attack .
Q. What mechanistic insights exist for the cyclization reactions involving this compound?
Cyclization using POCl₃ proceeds via a two-step mechanism: (1) nucleophilic attack by the aromatic amine on chloroacetamide, forming a carboxamide intermediate, and (2) POCl₃-mediated dehydration to generate heterocyclic products. Kinetic studies suggest that electron-withdrawing substituents (e.g., pentafluorophenyl) accelerate cyclization by increasing electrophilicity at the carbonyl carbon .
Q. How can computational methods predict the compound’s electronic properties and reactivity?
Density functional theory (DFT) calculations provide:
- HOMO-LUMO gaps : Indicate charge-transfer potential (e.g., lower gaps correlate with higher reactivity in cross-coupling reactions) .
- Molecular electrostatic potential (MESP) : Maps electron-rich/depleted regions, guiding functionalization strategies (e.g., fluorinated regions resist electrophilic substitution) .
Data Contradictions and Resolution
- Synthetic Yields : Reported yields for analogous compounds vary (2–5% in multi-step syntheses vs. 30–50% in optimized single-step reactions ). Resolution requires solvent optimization (e.g., dichloromethane vs. DMF) and catalyst screening.
- Hydrogen Bonding Effects : Some studies emphasize N–H⋯O interactions , while others highlight weaker C–H⋯F contributions . Synchrotron-based crystallography can resolve these discrepancies.
Methodological Recommendations
- Reaction Optimization : Use design of experiments (DoE) to evaluate temperature, solvent polarity, and reagent ratios.
- Advanced Characterization : Pair SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions .
- Computational Workflow : Combine Gaussian (DFT) and VMD (visualization) for property prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
